5,5-Dimethylpyrazolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-4(8)6-7-5/h7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWBSAVSYYTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455651 | |
| Record name | 5,5-dimethylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42953-82-2 | |
| Record name | 5,5-dimethylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,5 Dimethylpyrazolidin 3 One
Established Synthetic Pathways
The primary and most direct route to 5,5-Dimethylpyrazolidin-3-one involves the cyclocondensation reaction of an α,β-unsaturated ester with hydrazine (B178648) hydrate (B1144303). This method is a well-established strategy for the formation of the pyrazolidinone ring system.
The synthesis of this compound is achieved through the reaction of ethyl 3-methylbut-2-enoate (B8612036) with hydrazine hydrate. The reaction proceeds via a two-step mechanism. The first step is a Michael addition, where the nucleophilic hydrazine attacks the β-carbon of the α,β-unsaturated ester. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine adduct attacks the carbonyl carbon of the ester, leading to the formation of the five-membered pyrazolidinone ring and the elimination of ethanol (B145695).
Heating a mixture of the α,β-unsaturated ester with an excess of hydrazine hydrate is the most common and straightforward approach to synthesizing 3-pyrazolidinones. researchgate.net This general method is applicable to a wide range of substrates and provides a reliable means of accessing the pyrazolidinone core structure. researchgate.net
General Reaction Scheme:
Reactant 1: Ethyl 3-methylbut-2-enoate
Reactant 2: Hydrazine Hydrate
Product: this compound
Byproduct: Ethanol
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of pyrazolidinones from α,β-unsaturated esters and hydrazine is crucial for improving reaction efficiency and product yield. Several factors can be manipulated to achieve the desired outcome.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While the reaction can be run neat, alcohols such as ethanol are commonly used. researchgate.net More recent approaches have explored the use of N-methylpyrrolidone (NMP) as a solvent for related cycloaddition reactions, which has been shown to be effective under mild, room temperature conditions.
Temperature: The reaction temperature is a critical parameter. Generally, heating is required to drive the cyclization step. researchgate.net However, the optimal temperature can vary depending on the reactivity of the substrates. For some related syntheses, reactions are conducted at room temperature, while others may require reflux conditions.
Catalyst: While the reaction can proceed without a catalyst, the use of acid or base catalysts can influence the reaction rate. For instance, in the synthesis of related N-alkyl pyrazoles, Brønsted acids like camphorsulfonic acid have been employed to facilitate the reaction.
Stoichiometry: The molar ratio of the reactants can affect the product distribution. An excess of hydrazine hydrate is often used to ensure complete consumption of the ester and to drive the reaction towards the desired product. researchgate.net
Table 1: General Optimization Strategies for Pyrazolidinone Synthesis
| Parameter | Condition | Rationale | Potential Outcome |
|---|---|---|---|
| Solvent | Ethanol | Good solubility for reactants. | Moderate to good yields. |
| Solvent | N-Methylpyrrolidone (NMP) | Can facilitate reaction at room temperature. | Improved yields under milder conditions. |
| Temperature | Room Temperature | Energy efficient and minimizes side reactions. | Slower reaction rate, may require catalyst. |
| Temperature | Reflux | Increases reaction rate. | Higher yield in shorter time, potential for side products. |
| Catalyst | None | Simplifies purification. | May require harsher conditions (higher temperature). |
| Catalyst | Acid (e.g., CSA) | Activates the carbonyl group. | Increased reaction rate. |
Preparation of Substituted this compound Auxiliaries
This compound can serve as a precursor for the synthesis of substituted derivatives that can be utilized as chiral auxiliaries in asymmetric synthesis. The functionalization typically occurs at the nitrogen atoms of the pyrazolidinone ring.
The two nitrogen atoms in the pyrazolidinone ring exhibit different reactivity. The N(1) nitrogen is generally more basic and nucleophilic, making it the primary site for reactions with electrophiles. researchgate.net The N(2) nitrogen, being part of an amide-like linkage, is less reactive but can be functionalized under specific conditions, often requiring the use of a base. researchgate.net
N-Acylation: The introduction of an acyl group at the N(1) or N(2) position can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction conditions for N-acylation often involve a base to deprotonate the nitrogen, enhancing its nucleophilicity. For example, the N-acylation of oxazolidinones, a related class of chiral auxiliaries, can be performed using strong bases like n-butyllithium followed by treatment with an acyl chloride. More recently, milder methods using aerobic oxidative N-heterocyclic carbene (NHC) catalysis have been developed for the N-acylation of oxazolidinones, avoiding the need for harsh bases.
N-Alkylation: The introduction of an alkyl group at the nitrogen atoms can be accomplished using alkyl halides or other alkylating agents. The regioselectivity of N-alkylation can be influenced by steric factors. For unsymmetrical pyrazoles, the major product of N-alkylation is often determined by sterics. mdpi.com Late-stage N-alkylation of azapeptides, which contain a hydrazide moiety similar to pyrazolidinones, has been shown to occur with high chemoselectivity at the more nucleophilic nitrogen.
These substituted pyrazolidinones can then be employed as chiral auxiliaries to control the stereochemical outcome of various organic reactions, such as aldol (B89426) reactions, Michael additions, and alkylations. The chiral auxiliary directs the approach of reagents to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Advanced Synthetic Transformations and Derivative Synthesis
Cycloaddition Reactions Initiated by 5,5-Dimethylpyrazolidin-3-one Derivatives
The azomethine imines generated from this compound are powerful building blocks for constructing complex nitrogen-containing heterocycles through cycloaddition reactions.
The [3+2] cycloaddition is the most prominent reaction of these azomethine imines, providing a direct and stereoselective route to five-membered rings. mdpi.com This method is a cornerstone for synthesizing pyrazolidine (B1218672) and pyrazoline derivatives. rsc.orgmdpi.com
The reaction of pyrazolidinone-derived azomethine imines with acetylenic dipolarophiles is a highly effective method for constructing bicyclic pyrazolidinones, specifically 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. mdpi.comnih.gov The nature of the alkyne and the catalyst significantly influences the reaction's outcome, including yield and regioselectivity.
Copper-catalyzed azomethine imine-alkyne cycloadditions (CuAIAC) are particularly effective, providing regio- and stereoselective access to these bicyclic structures under mild conditions. nih.gov Studies show that electron-poor terminal alkynes, such as ynones and propiolates, are excellent dipolarophiles in these reactions. mdpi.commdpi.com For instance, reactions with terminal ynones proceed efficiently with immobilized Cu(II) catalysts, whereas non-polar alkynes like phenylacetylene (B144264) show no conversion. mdpi.com
The regioselectivity of the cycloaddition can be influenced by substituents on the reactants. In the reaction with methyl propiolate, azomethine imines derived from benzaldehydes with minimal steric hindrance (unsubstituted or single ortho-substituent) yield a mixture of regioisomers. researchgate.net In contrast, imines derived from 2,6-disubstituted benzaldehydes react to give single regioisomers, highlighting the role of steric control. researchgate.net A novel approach involves the use of lithium ynolates, which undergo a [3+2] cycloaddition to furnish bicyclic pyrazolidinones that are at a higher oxidation state than the products from simple alkynes. nih.gov
The table below details specific examples of these cycloaddition reactions.
| Azomethine Imine Derivative | Acetylenic Dipolarophile | Catalyst/Conditions | Product(s) | Key Findings | Reference |
| (1Z)-1-(Arylmethylidene)-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ide (Aryl = Phenyl, substituted phenyl) | Methyl propiolate | Heat | Mixture of regioisomeric pyrazolo[1,2-a]pyrazolones | Regioselectivity depends on aryl substituents; single regioisomer with 2,6-disubstituted aryl groups. | researchgate.net |
| (1Z)-1-(Arylmethylidene)-3-oxopyrazolidin-1-ium-2-ide | Terminal Alkynes (electron-poor) | Cu(I)-phosphaferrocene-oxazoline | Enantioenriched pyrazoline derivatives | High yields and enantioselectivity (up to 98% ee). | mdpi.com |
| (1Z)-1-(Arylmethylidene)-3-oxopyrazolidin-1-ium-2-ide | Terminal Ynones | Immobilized Cu(II)-enaminone complex | 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | Reaction is limited to polar, electron-poor alkynes. | mdpi.com |
| (1Z)-1-(Arylmethylidene)-3-oxopyrazolidin-1-ium-2-ide | Lithium Ynolates | Not specified | Bicyclic pyrazolidinones | Provides access to products at a higher oxidation state and sets two contiguous stereocenters. | nih.gov |
| (1Z)-1-(Arylmethylidene)-3-oxopyrazolidin-1-ium-2-ide | Propioloylpyrazoles | Chiral Cu(II) complex | Fully substituted pyrazolines | First example of catalytic enantioselective cycloaddition with internal alkynes. | figshare.com |
Cycloaddition Reactions
The synthesis of pyrazolo[1,2-a]pyrazole derivatives from this compound precursors is a well-established process, primarily achieved through [3+2] cycloaddition reactions. These reactions involve azomethine imines, specifically 1-alkylidene-3-oxopyrazolidin-1-ium-2-ides, which are derived from the condensation of 1,2-unsubstituted pyrazolidin-3-ones with aldehydes or ketones. These azomethine imines serve as 1,3-dipoles that react with acetylenic dipolarophiles to form the bicyclic pyrazolo[1,2-a]pyrazole scaffold mdpi.com.
A significant advancement in this area is the use of copper-catalyzed azomethine imine-alkyne cycloadditions (CuAIAC). This methodology provides an efficient and highly selective route to 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles under mild conditions mdpi.com. The catalytic process enhances both the regio- and stereoselectivity of the cycloaddition, making it a valuable tool in the synthesis of complex heterocyclic structures mdpi.com. The reaction can be carried out using heterogeneous catalysts, such as silica (B1680970) gel-bound Cu(II)-enaminone complexes, which facilitate easy separation and catalyst reusability mdpi.com. For instance, the reaction of azomethine imines derived from this compound with methyl propiolate in the presence of a Cu(II) catalyst yields 1-aryl-7,7-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates mdpi.com.
The regioselectivity and stereoselectivity of cycloaddition reactions involving derivatives of this compound are critical aspects that dictate the structure of the final products. In the context of forming pyrazolo[1,2-a]pyrazole systems, the use of chiral catalysts has been shown to control the reaction's outcome. For example, the regioselectivity of Cu(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine imines with alkynes can be governed by the choice of chiral ligands, such as 2,2'-bipyridine (B1663995) or bisoxazoline, which can lead to a complete reversal in regioselectivity chim.it. This control is attributed to a stepwise reaction pathway chim.it.
In asymmetric 1,3-dipolar cycloaddition reactions with other dipolarophiles, such as nitrile oxides, pyrazolidinone derivatives have demonstrated the ability to achieve high enantioselectivities and regioselectivities acs.orgnih.gov. For instance, the cycloaddition of 2-(2-alkenoyl)-1-benzyl-5,5-dimethyl-3-pyrazolidinone with nitrile oxides, catalyzed by chiral binaphthyldiimine-Ni(II) complexes, results in high yields of cycloadducts with significant regioselectivity (4-R/5-R ratios ranging from 85:15 to 99:1) and enantioselectivities (up to 95% ee) acs.orgnih.gov. The pyrazolidinone moiety, in this case, acts as a suitable achiral auxiliary that influences the stereochemical course of the reaction chim.it.
Substituents on both the pyrazolidinone-derived 1,3-dipole and the dipolarophile play a crucial role in determining the outcome and selectivity of cycloaddition reactions. The electronic and steric nature of these substituents can influence reaction rates, regioselectivity, and diastereoselectivity.
In the formation of pyrazolo[1,2-a]pyrazoles, the nature of the substituents on the azomethine imine and the acetylenic partner directs the regiochemical outcome. While catalytic systems can override these inherent biases, the intrinsic properties of the reactants are fundamental. For example, in cycloadditions of (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides to N-arylmaleimides, the substituents on both aromatic rings significantly affect the diastereoselectivity of the resulting cycloadducts researchgate.net. This highlights the interplay of electronic and steric factors in controlling the approach of the two reactants researchgate.net. Theoretical studies, such as those using Density Functional Theory (DFT), have corroborated that the regio- and stereoselectivities of these reactions are affected by the electronic and steric nature of the substituents on the reactants nih.gov.
Derivatives of this compound, specifically (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides, undergo [3+2] cycloaddition reactions with N-arylmaleimides as olefinic dipolarophiles. These reactions typically require heating and result in mixtures of diastereoisomeric cycloadducts researchgate.net. The reaction of (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides with para-substituted N-arylmaleimides at 110°C has been shown to be cis-stereoselective researchgate.net. However, the reactivity is sensitive to the substitution pattern. For instance, the conversion of (Z)-1-(2,6-dichlorophenylmethylidene)-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ide in a reaction with N-(4-methoxyphenyl)maleimide is very low under similar conditions, indicating significant steric hindrance researchgate.net.
The diastereoselectivity of the cycloaddition between azomethine imines derived from this compound and N-arylmaleimides is highly dependent on the substitution patterns of both reactants. A key factor in stereochemical control is the mode of attack of the dipolarophile.
The reaction of (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides with 4-substituted N-arylmaleimides predominantly yields cis adducts, which is the result of a preferential exo attack by the maleimide (B117702) researchgate.net. Conversely, when the dipolarophile is more sterically hindered, such as with 2,6-disubstituted N-arylmaleimides, the reaction favors the formation of trans adducts researchgate.net. Similarly, increasing the steric bulk on the azomethine imine, as in (Z)-1-(2,6-dichlorobenzylidene)-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ide, also leads to a predominance of trans adducts, even with less substituted maleimides researchgate.net.
The table below summarizes the observed diastereoselectivity in the cycloaddition of various substituted azomethine imines with N-arylmaleimides.
| Azomethine Imine Substituent (on benzylidene) | N-Arylmaleimide Substituent | Predominant Adduct | Plausible Attack Mode |
|---|---|---|---|
| 4-X-benzylidene | 4-substituted | cis | exo |
| 2,6-dichlorobenzylidene | 4-substituted | cis | exo |
| 4-X-benzylidene | 2,6-disubstituted | trans | - |
| 2,6-dichlorobenzylidene | 2,6-disubstituted | trans | - |
| ethylidene | - | trans | - |
| 2-methylpropylidene | - | trans | - |
The stereochemical outcome of the cycloaddition between pyrazolidinone-derived azomethine imines and N-arylmaleimides is governed by a delicate balance of electronic and steric interactions researchgate.net. These interactions dictate the transition state geometry and, consequently, the diastereoselectivity of the product.
Steric hindrance is a major determinant of stereocontrol. Sterically demanding substituents on either the azomethine imine or the N-arylmaleimide can prevent the favored exo approach, leading to the formation of trans adducts researchgate.net. For example, the cycloaddition of sterically hindered (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides with substituted N-arylmaleimides requires prolonged heating at high temperatures (150-155°C) and results in mixtures of diastereomers researchgate.net. The presence of bulky ortho-substituents on the N-aryl ring of the maleimide or on the benzylidene moiety of the azomethine imine forces the reaction to proceed through a transition state that minimizes steric repulsion, often leading to the trans product researchgate.net.
Electronic effects also play a role, although their influence can be more subtle. Electron-withdrawing or electron-donating groups on the aromatic rings of the reactants can modify the frontier molecular orbital energies of the dipole and dipolarophile, thereby influencing the reaction rate and potentially the selectivity. However, in many of the studied cases involving N-arylmaleimides, steric interactions appear to be the dominant factor in controlling the diastereoselectivity researchgate.net. The preferential formation of trans-adducts in the cycloaddition of (Z)-1-ethylidene- and (Z)-1-(2-methylpropylidene)-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides to N-arylmaleimides cannot be rationalized solely by steric effects within a concerted mechanism, suggesting a more complex, possibly non-concerted, two-stage, one-step mechanism as revealed by electron localization function (ELF) topological analysis researchgate.net.
Reactions with Olefinic Dipolarophiles
Synthesis of Dinitrogen-Fused Tetracyclic Heterocycles
The pyrazolidinone scaffold serves as a versatile building block for the construction of complex polycyclic systems. One notable application is in the synthesis of dinitrogen-fused tetracyclic heterocycles through cascade reactions. A key strategy involves the 1,3-dipolar cycloaddition of azomethine imines derived from this compound. researchgate.net These dipoles can react with appropriately functionalized dipolarophiles to initiate a sequence leading to the formation of multiple rings.
For instance, the reaction of an azomethine imine derived from this compound with a dipolarophile containing a reactive site for a subsequent intramolecular cyclization can lead to tetracyclic structures. A plausible pathway involves an initial [3+2] cycloaddition to form a bicyclic pyrazolidine intermediate. This intermediate, if designed with appropriate functional groups, can undergo a subsequent intramolecular annulation reaction, such as a Pictet-Spengler type reaction or an intramolecular Heck reaction, to form the additional rings, thereby completing the tetracyclic dinitrogen-fused framework. The synthesis of complex fused N-heterocycles is a significant area of research due to their prevalence in biologically active molecules. mdpi.comias.ac.in Methodologies for constructing such fused quinoline (B57606) and other heterocyclic systems often involve cascade or one-pot reactions that efficiently build molecular complexity. nih.govnih.gov
Asymmetric Cycloadditions
Asymmetric 1,3-dipolar cycloadditions are powerful methods for constructing enantiomerically enriched heterocyclic compounds. nih.gov One effective strategy for controlling the stereochemistry of these reactions is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
In the context of this compound, a chiral auxiliary can be introduced by using an enantiomerically pure hydrazine (B178648) derivative during the initial synthesis of the pyrazolidinone ring, or by attaching a chiral group to the N1 or N2 position of the pre-formed ring. This chiral pyrazolidinone can then be converted into a chiral azomethine imine. The steric and electronic properties of the chiral auxiliary guide the approach of the dipolarophile, leading to a diastereoselective [3+2] cycloaddition. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched pyrazolidine product. This approach has been successfully applied in the synthesis of functionalized prolines and other complex amino acids using chiral oxazinones as templates for the cycloaddition. sciforum.net
Table 1: Diastereoselective 1,3-Dipolar Cycloaddition using Chiral Auxiliaries
| Dipole Precursor | Dipolarophile | Product | Diastereomeric Excess (d.e.) | Reference |
| Chiral Pyrazolidinone-derived Azomethine Ylide | Electron-deficient olefin | Functionalized Pyrrolidine | High | sciforum.net |
| Chiral Oxazinone-derived Azomethine Ylide | Acrylate | Proline derivative | >95% | sciforum.net |
| Chiral 1,2-Diphosphole | Diphenyldiazomethane | Bicyclic Phosphirane | High (single diastereomer isolated) | nih.gov |
Catalytic enantioselective methods offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of asymmetric transformations, including 1,3-dipolar cycloadditions. nih.govmdpi.comrsc.org
In this approach, an achiral azomethine imine, generated from this compound and an aldehyde, is protonated by the chiral phosphoric acid. This creates a chiral ion pair where the chiral conjugate base of the acid is closely associated with the protonated dipole. This chiral environment dictates the facial selectivity of the dipolarophile's approach, resulting in a highly enantioselective cycloaddition. semanticscholar.orgnih.gov This methodology has been successfully used to synthesize isoquinoline-fused pyrazolidines and other biologically relevant scaffolds with excellent yields and enantioselectivities. semanticscholar.orgnih.gov The catalyst forms a defined chiral pocket through hydrogen bonding, which effectively shields one face of the 1,3-dipole, leading to high stereocontrol. rsc.org
Beyond Brønsted acids, chiral Lewis acids, such as those based on magnesium or copper complexes, can also catalyze these reactions. researchgate.net The Lewis acid coordinates to the 1,3-dipole or the dipolarophile, activating it and creating a chiral environment that directs the stereochemical outcome of the cycloaddition.
Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective [3+2] Cycloaddition
| Dipole | Dipolarophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Azomethine imine | Enecarbamate | (R)-TRIP | 98 | 98 | semanticscholar.orgnih.gov |
| Azlactone | Methyleneindolinone | BINOL-derived CPA | High | up to 99 | nih.gov |
| Azomethine imine | α,β-Unsaturated Aldehyde | CPA | High | High | semanticscholar.org |
Cycloadditions with Diverse Dipolarophiles (e.g., Fullerene Derivatives)
The azomethine imines derived from this compound are versatile 1,3-dipoles that can react with a wide array of dipolarophiles. While common dipolarophiles include electron-deficient alkenes and alkynes, more exotic reaction partners can also be employed to create novel molecular architectures.
One such example is the [3+2] cycloaddition with buckminsterfullerene (B74262) (C₆₀). researchgate.net Fullerene C₆₀ is known to act as an electron-deficient dipolarophile and readily undergoes cycloaddition reactions across the electron-rich double bond at the junction of two six-membered rings. nih.gov The reaction of the azomethine imine generated from this compound with C₆₀ leads to the formation of a pyrazolidine-fused fullerene derivative. This reaction is a type of Prato reaction, which is a key method for the functionalization of fullerenes. The resulting fullerene adducts possess modified electronic properties and solubility, making them of interest for applications in materials science and medicinal chemistry. The initial cycloadduct is a pyrazoline which may, under thermal conditions, extrude dinitrogen to form a methanofullerene, although the pyrazoline adduct itself is often stable and isolable. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Annulation Reactions
Divergent Annulations with Iodonium (B1229267) Ylides
Transition metal catalysis provides powerful tools for the construction of fused heterocyclic systems through C-H activation and annulation strategies. Iodonium ylides have recently emerged as versatile carbene precursors for these transformations. dntb.gov.ua They can participate in a variety of annulation reactions, serving as a two-carbon (C2) synthon. mdpi.com
A derivative of this compound, for example, one bearing an N-aryl or other directing group, can undergo rhodium(III)- or palladium(II)-catalyzed C-H activation. This generates a metallacyclic intermediate which can then react with an iodonium ylide. The iodonium ylide coordinates to the metal center and transfers its carbene fragment. mdpi.com Subsequent migratory insertion of the carbene and reductive elimination or protonolysis leads to the formation of a new fused ring system.
This methodology allows for divergent synthesis, where different products can be obtained by tuning the catalyst or reaction conditions. rsc.org For example, a Rh(III)-catalyzed reaction might favor a [3+2] annulation, while an Ir(III) or Cu(I) catalyst could lead to different products like C-H alkylation or alkenylation. rsc.orgnih.gov This strategy represents an efficient way to build complex, fused pyrazolidinone architectures from simple starting materials.
Role of the Azomethine Imino Group as a Switchable and Transient Directing Group
Azomethine imines derived from pyrazolidin-3-ones are well-established 1,3-dipoles, primarily utilized in cycloaddition reactions. nih.govrsc.org The concept of using a transient directing group (TDG) is a powerful strategy in modern synthetic chemistry, particularly for C–H activation, as it avoids the need for separate steps of installation and removal of a directing group. snnu.edu.cn This strategy has been successfully applied in rhodium(III)-catalyzed asymmetric C–H activation, where an imino group, generated in situ from a chiral amine and an aldehyde, acts as a monodentate TDG. nih.govresearchgate.net This transiently formed group guides the metal catalyst to a specific C–H bond, enabling stereoselective functionalization. nih.gov
While the azomethine imino group, formed by the condensation of this compound with an aldehyde, possesses the necessary imine functionality to potentially act as a directing group, its application as a switchable or transient directing group in C-H activation reactions is not yet extensively documented in the literature. The primary role of this moiety remains in the realm of [3+2] cycloadditions to form bicyclic pyrazolidinones. mdpi.commdpi.com However, the inherent chemical nature of the imine bond within the azomethine imine structure presents a theoretical possibility for its future exploration as a transient directing group in catalytic cycles beyond cycloadditions, opening new avenues for the functionalization of the pyrazolidinone core. In such a hypothetical scenario, the azomethine imine could coordinate to a metal center, direct a C-H functionalization on an appended substituent, and then be hydrolyzed or participate in a subsequent reaction, fulfilling the role of a transient group.
Metal Complex Specificity and Catalyst Design (e.g., Rh(III), Ru(II) Catalysis)
The pyrazolidinone core has proven to be an effective directing group in transition metal-catalyzed C–H functionalization, with notable specificity observed for certain metal complexes.
Ruthenium (Ru(II)) Catalysis: Recent studies have demonstrated the utility of the pyrazolidinone scaffold in directing Ru(II)-catalyzed C–H activation. In one report, a Ru(II)-catalyzed regioselective redox-neutral C–H activation and (4+1) annulation of 1-arylpyrazolidinones with allenyl acetates was developed to synthesize pyrazolo[1,2-a]indazol-1-one derivatives. nih.gov This transformation highlights the capability of the pyrazolidinone nitrogen atom to act as an effective directing group, facilitating the formation of a ruthenacycle intermediate that subsequently reacts with the coupling partner. nih.govresearchgate.net Ruthenium(II) catalysts, such as [RuCl2(p-cymene)]2, are commonly employed for C-H functionalization via a deprotonation pathway, often in the presence of a carboxylate base. mdpi.com
Rhodium (Rh(III)/Rh(II)) Catalysis: Rhodium catalysts are also heavily utilized in C-H activation chemistry. While the use of the pyrazolidinone moiety specifically as a directing group in Rh(III)-catalyzed C-H functionalization is not as established as for Ru(II), related N-heterocycles have been shown to direct such reactions effectively. rsc.org For instance, Rh(III) catalysis has been used for the synthesis of 4-heteroaryl pyrazoles from 2-aryl-3H-indoles and diazopyrazolones via C-H bond activation. rsc.org
In a different catalytic pathway, Rhodium(II) acetate (B1210297) has been used to catalyze a [3+3]-annulation reaction between enoldiazoacetates and azomethine imines derived from pyrazolidinones. nih.gov This reaction proceeds through a rhodium enol carbene intermediate, which undergoes a vinylogous reaction with the azomethine imine to achieve a highly regio- and diastereoselective synthesis of bicyclic pyrazolidinone derivatives. nih.gov This demonstrates the compatibility of the pyrazolidinone-derived azomethine imine with rhodium catalysis, albeit in a cycloaddition context rather than a C-H activation one.
The table below summarizes representative metal-catalyzed transformations involving the pyrazolidinone core or its derivatives.
| Catalyst System | Substrate Type | Transformation | Product Type | Ref |
| [RuCl2(p-cymene)]2 / AgSbF6 | 1-Arylpyrazolidinone, Allene | C-H Activation / (4+1) Annulation | Pyrazolo[1,2-a]indazol-1-one | nih.gov |
| Rh2(OAc)4 | Azomethine Imine, Enoldiazoacetate | [3+3] Cycloaddition | Bicyclic Pyrazolidinone | nih.gov |
| [Cp*RhCl2]2 / AgSbF6 | 2-Aryl-3H-indole, Diazopyrazolone | C-H Activation / Coupling | 4-Heteroaryl Pyrazole (B372694) | rsc.org |
Other Functionalization Strategies
Beyond cycloadditions and C-H activation, other synthetic strategies, such as multicomponent reactions and classical derivatizations, are employed to increase the molecular complexity of the this compound scaffold.
One-Pot Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.govub.edu The synthesis of pyrazole and pyrazolone (B3327878) derivatives is frequently achieved through MCRs. rsc.orgmdpi.com One common strategy involves the in situ formation of a pyrazolone from a hydrazine and a β-ketoester, which then participates in a subsequent reaction. beilstein-journals.orgnih.gov
For example, a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves the initial condensation of a hydrazine with a β-ketoester to form a pyrazolone intermediate. Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. A subsequent Michael addition and cyclization between these two in situ-generated intermediates yields the final fused heterocyclic product. beilstein-journals.org This approach allows for the rapid assembly of complex scaffolds incorporating the pyrazolone core. While many examples start with hydrazine, pre-formed this compound can also be envisioned as a substrate in MCRs, serving as a nucleophile or a building block for more elaborate structures. For instance, pyrazolothiazole-substituted pyridines have been synthesized via multicomponent condensation reactions, showcasing the utility of pyrazole-based building blocks in constructing complex, bioactive molecules. mdpi.com
The table below outlines a general scheme for a four-component synthesis of pyrano[2,3-c]pyrazoles, a reaction that can incorporate pyrazolidinone structures.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediates | Product |
| Hydrazine | β-Ketoester | Aldehyde | Malononitrile | Pyrazolone, Knoevenagel adduct | Pyrano[2,3-c]pyrazole |
Derivatization Reactions for Molecular Complexity (e.g., Vilsmeier Amidination)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. jk-sci.comcambridge.orgwikipedia.orgorganic-chemistry.org The reaction utilizes a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. wikipedia.orgijpcbs.com This reagent can effect C-formylation, typically at a carbon atom with high electron density.
In the context of pyrazole chemistry, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group at the C4 position of the pyrazole ring. nih.govjocpr.com Hydrazones, the precursors to pyrazoles, can undergo simultaneous cyclization and formylation under Vilsmeier-Haack conditions to produce pyrazole-4-carbaldehydes in a single step. nih.govjocpr.com
While the term "Vilsmeier Amidination" is not standard, the Vilsmeier reagent and its intermediates can be involved in reactions that lead to amidine-like structures. For instance, a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles involves Vilsmeier amidination and imination reactions, followed by intermolecular heterocyclization. researchgate.net In this process, the Vilsmeier reagent, formed in situ from DMF and PBr₃, reacts with the 5-aminopyrazole to form a formamidine (B1211174) intermediate, which then undergoes further transformation. researchgate.net Although specific examples detailing the Vilsmeier reaction on the saturated ring of this compound are scarce, the electron-rich nature of the tautomeric form of the pyrazolone ring suggests that functionalization at the C4 position is a feasible and powerful strategy for derivatization. niscpr.res.in
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,5-Dimethylpyrazolidin-3-one, offering detailed insight into the molecular framework through the analysis of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for confirming the covalent structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the expected signals would include:
A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).
A singlet for the two equivalent protons of the methylene group (-CH₂-) in the pyrazolidinone ring.
Broad signals corresponding to the two amine protons (-NH-NH-), whose chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The predicted spectrum for this compound would feature:
A signal for the carbonyl carbon (-C=O), typically found in the downfield region.
A signal for the quaternary carbon atom (C(CH₃)₂).
A signal for the methylene carbon (-CH₂-).
A signal for the two equivalent methyl carbons (-CH₃).
2D NMR Spectroscopy: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment of the ¹H and ¹³C signals and to establish the connectivity of the molecular structure. columbia.eduuky.edu
HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would show a cross-peak between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbons. columbia.edu
HMBC: This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. uky.eduresearchgate.net For instance, correlations would be expected between the methyl protons and the quaternary carbon, as well as the adjacent methylene carbon. The methylene protons would show correlations to the quaternary carbon and the carbonyl carbon. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -C(CH₃)₂ | ~1.2 (s, 6H) | ~25 | C(CH₃)₂, -CH₂- |
| -CH₂- | ~2.3 (s, 2H) | ~45 | -C(CH₃)₂, -C=O |
| -C(CH₃)₂ | - | ~40 | - |
| -C=O | - | ~175 | - |
| NH protons | Variable (broad s) | - | -C=O, -CH₂- |
¹⁵N NMR spectroscopy, despite its lower sensitivity due to the low natural abundance of the ¹⁵N isotope, is a powerful tool for characterizing nitrogen-containing heterocyles like this compound. wikipedia.org It provides direct information about the electronic environment of the nitrogen atoms.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.
For chiral molecules, X-ray crystallography can determine the absolute and relative stereochemistry of stereocenters. However, this compound is an achiral molecule, so this specific application is not relevant.
A crystal structure analysis of this compound would yield a wealth of information. The five-membered pyrazolidinone ring is expected to adopt a relatively planar or a slight envelope/twist conformation to minimize steric strain. nih.gov X-ray diffraction data would provide precise bond lengths and angles, which can be compared to theoretical values and those of related structures.
Furthermore, the analysis reveals the packing of molecules in the crystal lattice. A key feature would be the presence of intermolecular hydrogen bonds involving the N-H groups as donors and the carbonyl oxygen atom as an acceptor. These interactions would likely link the molecules into chains or more complex three-dimensional networks, significantly influencing the compound's physical properties, such as its melting point and solubility. nih.govresearchgate.net
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The geometric classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | Describes the symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |
| Ring Conformation | Details on the planarity or puckering of the pyrazolidinone ring. |
| Hydrogen Bonding | Description of intermolecular N-H···O=C interactions (distances and angles). |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides the exact molecular weight and information about the molecule's structure through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₁₀N₂O = 114.15 g/mol ). The fragmentation of the molecular ion is a characteristic process that helps in structural confirmation. whitman.edu Common fragmentation pathways for cyclic amides include alpha-cleavage and ring fragmentation. libretexts.org
A plausible fragmentation pattern for this compound could involve:
Loss of a methyl radical (•CH₃) to give a fragment at m/z 99.
Loss of a carbonyl group (CO) from the ring.
Cleavage of the N-N bond.
A McLafferty-type rearrangement is not expected due to the absence of a gamma-hydrogen on a side chain.
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 114 | [M]⁺ | [C₅H₁₀N₂O]⁺ |
| 99 | [M - CH₃]⁺ | [C₄H₇N₂O]⁺ |
| 70 | [M - N₂H₂]⁺ or [C₄H₆O]⁺ | [C₃H₆N₂]⁺ |
| 56 | [C₃H₆N]⁺ or [C₄H₈]⁺ | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₅H₁₀N₂O, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The ability of HRMS to provide experimental mass data that closely matches this theoretical value is crucial for unambiguous identification and confirmation of the compound's elemental makeup. In research settings, this technique is indispensable for verifying the identity of newly synthesized molecules or for identifying unknown compounds in complex mixtures.
Table 1: Theoretical Isotopic Composition for this compound (C₅H₁₀N₂O)
| Isotope | Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.9885 |
| ²H | 0.0115 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
This table presents the natural isotopic abundances of the elements present in the compound, which contribute to the mass spectrum pattern observed in HRMS.
Electrospray Ionization Mass Spectrometry (ESI/MS) for Reaction Monitoring
Electrospray ionization mass spectrometry is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions in real-time. By introducing a small aliquot of the reaction mixture directly into the mass spectrometer, researchers can track the disappearance of reactants and the appearance of intermediates and products. This provides valuable kinetic and mechanistic insights into the reaction.
The synthesis of pyrazolidinone derivatives can be effectively monitored using ESI-MS. For instance, in a typical synthesis of a pyrazolidinone, the starting materials, any transient intermediates, and the final product would each have a distinct molecular weight. By monitoring the ion signals corresponding to the m/z values of these species over time, the reaction's progress can be followed, and the optimal reaction conditions can be determined. This technique is especially useful for identifying reaction byproducts and for optimizing reaction yields by minimizing their formation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.
Identification of Key Functional Groups and Bond Vibrations
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a carbonyl group (C=O) from the amide function, N-H bonds from the pyrazolidine (B1218672) ring, and C-H bonds from the methyl and methylene groups will give rise to distinct peaks.
The analysis of these peaks allows for the confirmation of the compound's structure. For example, the strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indicator of the carbonyl group. The N-H stretching vibrations typically appear as one or two bands in the 3100-3500 cm⁻¹ region, while the C-H stretching vibrations of the methyl and methylene groups are observed around 2850-3000 cm⁻¹. Other vibrations, such as C-N stretching and various bending modes, appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral signature of the molecule. In the characterization of substituted pyrazolidine-3,5-dione derivatives, characteristic IR peaks have been observed around 3062 cm⁻¹ (Aromatic C-H), 2943 cm⁻¹ (Alkane C-H), 1700-1705 cm⁻¹ (Pyrazolidine-3,5-dione C=O), 1646 cm⁻¹ (Amide C=O), and 3100-3250 cm⁻¹ (N-H) acs.org.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (Amide) | Stretch | 1650 - 1700 |
| C-N | Stretch | 1000 - 1350 |
| C-H | Bend | 1350 - 1480 |
This table provides a summary of the expected vibrational frequencies for the primary functional groups within this compound based on established infrared spectroscopy correlation tables.
Computational and Mechanistic Studies of 5,5 Dimethylpyrazolidin 3 One and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the electronic structure and properties of molecules. researchgate.net It has proven to be a valuable tool for studying pyrazolidinone systems, offering a balance between accuracy and computational cost. DFT calculations enable the exploration of reaction pathways, the energetics of different molecular states, and the inherent reactivity of these compounds.
DFT calculations are instrumental in mapping out the step-by-step processes of chemical reactions involving pyrazolidinone derivatives. mdpi.com Researchers can model complex transformations, such as cycloaddition reactions or rearrangements, to understand how reactants evolve into products. rsc.orgacademie-sciences.fr For instance, in the synthesis of related heterocyclic systems, DFT has been used to compare different potential pathways, such as stepwise versus concerted mechanisms in [3+2] cycloaddition reactions. mdpi.compku.edu.cn By calculating the structures of intermediates and transition states, a complete picture of the reaction coordinate can be constructed. This theoretical approach can distinguish between kinetically and thermodynamically favored pathways, explaining observed product distributions and regioselectivity. pku.edu.cnmdpi.com Studies on analogous systems show that DFT can elucidate mechanisms like Michael additions, Nef-type rearrangements, and cyclizations involved in the formation of complex heterocyclic structures. rsc.org
A key output of DFT calculations is the energetic profile of a reaction, which plots the energy of the system as it progresses from reactants to products. These profiles highlight the energy of all stationary points, including intermediates and, crucially, transition states. The energy of the transition state determines the activation energy barrier of a reaction, which is directly related to the reaction rate. mdpi.com
For reactions involving pyrazolidinone analogs, DFT is used to calculate these activation barriers, providing quantitative insights into reaction feasibility. rsc.orgresearchgate.net For example, a computational study on a cycloaddition reaction might reveal that one regioisomeric pathway has a significantly lower activation energy, explaining why only one product is observed experimentally. researchgate.net Analysis of the transition state's geometry provides clues about the key atomic interactions that stabilize it, such as bond formation/breaking and charge distribution.
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Finding |
|---|---|---|---|---|
| Nef-type Rearrangement | Pyrrolidinedione Synthesis | DFT | 33.9 (water-assisted) | A study on the synthesis of pyrrolidinedione derivatives found that the migration of an oxygen atom, a key step, has an energy barrier of 142.4 kJ mol−1 (approx. 34 kcal/mol) when assisted by a water molecule. rsc.org |
| [3+2] Cycloaddition | Azide + Guanidine | DFT | 35.9 | The cycloaddition of methyl azide to guanidine was found to have a kinetically favored pathway with an energy barrier of 35.9 kcal mol−1. mdpi.com |
| Keto-Enol Tautomerism | 3-phenyl-2,4-pentanedione | DFT (B3LYP/6-31+d(d)) | 30.61 (gas phase) | The energy barrier for the interconversion from the keto to the enol form was calculated to be 30.61 kcal/mol in the gas phase. orientjchem.org |
To predict the reactivity and regioselectivity of reactions, conceptual DFT provides a framework based on reactivity indices. Among these, the electrophilic and nucleophilic Parr functions are particularly useful for identifying the most reactive sites within a molecule. researchgate.net These functions are derived from the analysis of the Mulliken atomic spin density of the radical cation and radical anion of the molecule. researchgate.net
The Parr functions pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. academie-sciences.fr For example, in a cycloaddition reaction involving a pyrazolidinone derivative, calculating the Parr functions for both reactants can predict which atoms will form new bonds, thereby explaining the observed regioselectivity. researchgate.net This analysis is a powerful predictive tool for designing new synthetic routes and understanding the outcomes of reactions where multiple products are possible. academie-sciences.frresearchgate.net
Pyrazolidin-3-ones, like many heterocyclic compounds containing amide-like functionalities, can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The position of this equilibrium is crucial as the chemical properties and biological activity of each tautomer can differ significantly. d-nb.info
DFT calculations are highly effective at determining the relative stabilities of these tautomers. ruc.dkresearchgate.net By computing the Gibbs free energy of each possible tautomeric structure, researchers can predict the dominant form in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). d-nb.infochemmethod.comresearchgate.net Studies on related pyrazolones and other heterocycles consistently show that the relative stability can be highly sensitive to the solvent environment; a polar solvent might stabilize one tautomer over another due to differences in dipole moments. orientjchem.orgmdpi.com These computational findings help interpret experimental data from techniques like NMR spectroscopy. researchgate.netmdpi.com
| Compound Class | Tautomers Compared | Environment | Computational Method | Most Stable Form | Relative Energy (kcal/mol) |
|---|---|---|---|---|---|
| Sildenafil (Pyrimidinone core) | Keto (B) vs. Enol (C) | Gas Phase | M06-2X/aug-cc-pVDZ | Keto (B) | 10.60 |
| Sildenafil (Pyrimidinone core) | Keto (B) vs. Enol (C) | Water (PCM) | M06-2X/aug-cc-pVDZ | Keto (B) | 10.23 |
| 3-phenyl-2,4-pentanedione | Keto vs. Enol | Gas Phase | B3LYP/6-31+d(d) | Keto | 17.89 |
| 3-phenyl-2,4-pentanedione | Keto vs. Enol | Water | B3LYP/6-31+d(d) | Keto | 16.50 |
| C5-Substituted 1,2,3-Triazoles | N1-H vs. N2-H vs. N3-H | Gas Phase | B3PW91/6-311++G** | N2-H | Varies with substituent |
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a theoretical tool used to analyze the electron density of a molecule, providing a clear picture of chemical bonding. researchgate.net It maps regions of space where electron pairs are likely to be found, distinguishing between covalent bonds, lone pairs, and atomic cores.
ELF analysis offers a detailed, visual understanding of the electronic structure of 5,5-Dimethylpyrazolidin-3-one and its derivatives. nih.gov By visualizing the ELF basins, one can characterize the nature of the bonds within the molecule, identifying regions of high covalent character or significant lone-pair density. researchgate.net This is particularly valuable for understanding the electronic changes that occur during a chemical reaction. academie-sciences.fr By performing an ELF analysis at various points along a reaction coordinate—from reactants, through the transition state, to products—researchers can precisely follow how bonds are formed and broken. This "topological" analysis of bonding changes provides a deeper characterization of the molecular mechanism than can be obtained from energy profiles alone. academie-sciences.fr
Stereochemical Rationalization through Computational Modeling
The stereochemical outcomes of reactions involving this compound and its derivatives can be effectively predicted and rationalized through the use of sophisticated computational modeling techniques. These theoretical approaches provide deep insights into the reaction mechanisms at a molecular level, allowing for the elucidation of factors that govern the selective formation of specific stereoisomers. Density Functional Theory (DFT) is a particularly powerful tool in this regard, enabling the calculation of transition state energies and the exploration of potential energy surfaces for different reaction pathways.
Computational modeling is instrumental in predicting and explaining the regio- and diastereoselectivity observed in reactions of this compound derivatives. By analyzing the electronic and steric properties of the reactants and transition states, a quantitative understanding of stereochemical control can be achieved.
A prime example of this application is in [3+2] cycloaddition reactions, which are pivotal for the synthesis of various heterocyclic compounds. DFT calculations at levels such as M06/6-311G(d,p) or B3LYP/6-311G(d,p) are commonly employed to investigate the chemo-, regio-, and stereoselectivities of such reactions. researchgate.netnih.gov These studies reveal that the reactions typically proceed through an asynchronous one-step mechanism. The preference for a particular regio- or diastereomer is determined by the activation energies of the competing reaction pathways. The pathway with the lowest activation energy barrier is kinetically favored, leading to the predominant formation of the corresponding product.
The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the reacting molecules. researchgate.net The local electrophilic () and nucleophilic () Parr functions, which are derived from conceptual DFT, can be used to predict the most favorable sites of attack by analyzing the atomic spin densities. researchgate.netnih.gov Furthermore, the global electron density transfer (GEDT) at the transition state provides insight into the polar nature of the reaction. A higher GEDT value often correlates with a higher degree of regioselectivity. mdpi.com
For instance, in a 1,3-dipolar cycloaddition, the formation of a specific regioisomer can be explained by comparing the energies of the two possible transition states (TSA and TSB). The transition state with the lower activation energy will correspond to the major product observed experimentally. mdpi.com The intermolecular interactions between the reactants play a crucial role in determining this regioselectivity. mdpi.com
Diastereoselectivity, on the other hand, is often governed by a combination of steric factors, hydrogen bonding interactions between the catalyst and substrates, and dispersion forces. nih.gov Computational models can precisely map these interactions in the transition state structures. For example, in aza-Henry reactions, distinct models for selectivity can be established by analyzing the binding cavity of the catalyst and the hydrogen bond contacts with the substrates. nih.gov The presence of bulky substituents can create a congested environment that favors one diastereomeric arrangement over another. nih.gov
To illustrate these principles, consider the hypothetical data presented in the tables below, which are representative of the types of results obtained from computational studies on related heterocyclic systems.
Table 1: Calculated Activation Energies and Reaction Energies for Different Stereoisomeric Pathways
| Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Major Product |
| Regioisomer A | ||||
| endo Approach | TS-A-endo | 15.2 | -25.8 | Yes |
| exo Approach | TS-A-exo | 17.5 | -23.1 | No |
| Regioisomer B | ||||
| endo Approach | TS-B-endo | 20.1 | -19.7 | No |
| exo Approach | TS-B-exo | 22.4 | -18.5 | No |
This interactive table demonstrates how lower activation energies for a specific pathway (in this case, the endo approach for Regioisomer A) lead to the prediction of the major product.
Table 2: Key Geometric and Electronic Parameters at the Transition States for a Hypothetical 1,3-Dipolar Cycloaddition
| Transition State | Forming Bond 1 Distance (Å) | Forming Bond 2 Distance (Å) | Global Electron Density Transfer (GEDT) (e) |
| TSA (Major Regioisomer) | 1.873 | 2.841 | 0.202 |
| TSB (Minor Regioisomer) | 2.295 | 2.002 | 0.155 |
This interactive table illustrates how bond distances in the transition state can indicate the degree of asynchronicity in bond formation, and how a higher GEDT value at a particular transition state can correlate with the observed regioselectivity. mdpi.com
Role of 5,5 Dimethylpyrazolidin 3 One in Diverse Chemical Syntheses and Method Development
Precursor in the Construction of Complex Heterocyclic Systems
The reactivity of the 5,5-dimethylpyrazolidin-3-one scaffold makes it an ideal starting material for synthesizing a variety of intricate heterocyclic systems, including fused, spiro, and bridgehead nitrogen-containing compounds.
Synthesis of Pyrazolo[1,2-a]pyrazoles and Pyrazolo[1,2-a]pyrazolones
This compound is a key precursor for generating 1-alkylidene-3-oxopyrazolidin-1-ium-2-ides, which are stable azomethine imine 1,3-dipoles. These intermediates are highly reactive in cycloaddition reactions, particularly with alkynes, to form bicyclic pyrazolidinones. nih.gov The [3+2] cycloaddition reaction between these azomethine imines and acetylenic compounds is a well-established method for constructing the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole core. nih.gov This scaffold is notable as it forms the basis of certain γ-lactam antibiotics with activities similar to penicillins. nih.gov
For instance, the reaction of 1-benzylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ide with methyl propiolate, often facilitated by a catalyst, regioselectively yields methyl 1-aryl-7,7-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates. nih.gov
Furthermore, pyrazolidinones can undergo rhodium-catalyzed [4+3] annulations and C–H bond activation/annulation cascades to construct pyrazolo[1,2-a]pyrazolones. rsc.orgnih.gov In a notable example of divergent synthesis, 4,4-dimethyl-1-phenylpyrazolidin-3-one reacts with 3-hydroxy-3-(phenylethynyl)isoindolin-1-one under different rhodium catalytic systems to yield distinct products, one of which is a pyrazolo[1,2-a]pyrazolone, formed through a C(sp2)–H/N–H activation pathway. rsc.orgnih.govresearchgate.net
| Precursor | Reactant | Product Core Structure | Reaction Type | Reference |
|---|---|---|---|---|
| (Z)-1-arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ide | Terminal Alkynes (e.g., Methyl propiolate) | Pyrazolo[1,2-a]pyrazole | [3+2] Cycloaddition | nih.govacs.org |
| 4,4-dimethyl-1-phenylpyrazolidin-3-one | 3-alkynyl-3-hydroxyisoindolinones | Pyrazolo[1,2-a]pyrazolone | C–H activation/Annulation | rsc.orgnih.gov |
Formation of Spirocyclic Compounds with Nitrogenous Cores
The pyrazolone (B3327878) ring is a valuable component in the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.gov Spirocyclic compounds, characterized by a single atom shared between two rings, possess a rigid three-dimensional structure that is of great interest in medicinal chemistry. nih.gov
A key synthetic route involves the [3+2] cycloaddition of azomethine imines, derived from pyrazolidinones, with various dipolarophiles. researchgate.net For example, a catalyst-free, solvent-dependent [3+2] cycloaddition reaction between isoxazole-styrenes and azomethine imines (generated from pyrazolidinones) furnishes a library of pyrazolone–spirooxindole hybrids. researchgate.netthieme-connect.de This reaction demonstrates high regioselectivity, which can be controlled by the choice of solvent and temperature. thieme-connect.de
Another strategy involves the reaction of azoalkenes with α-dicarbonyl compounds like isatins. acs.org This P(NMe2)3-mediated annulation proceeds with the azoalkene acting as a four-atom synthon to produce spirooxindole-pyrazolines chemo- and diastereoselectively. acs.org These methods provide direct access to complex spiro compounds under mild conditions. acs.orgrsc.org
Access to Bridgehead Nitrogen Heterocycles
Bridgehead nitrogen heterocycles, where a nitrogen atom is part of two or more rings and is located at a bridgehead position, are prevalent scaffolds in synthetic and medicinal chemistry. researchgate.netias.ac.inrsc.org The synthesis of pyrazolo[1,2-a]pyrazoles from this compound derivatives is a direct route to this class of compounds. nih.gov In this bicyclic system, one of the nitrogen atoms of the original pyrazolidinone ring becomes a bridgehead atom, shared between the two five-membered rings.
The synthetic utility of pyrazolidinones extends to the formation of other complex bridgehead systems through cascade reactions. For instance, the interaction of 4-bromo-3-methyl-1-phenylpyrazol-5-one with 8-aminoquinoline can lead to the formation of pyrazolo[5,4-b]quinolino[a,b]-1,4-pyra-zinium bromide salts through dehydration and selective quaternization processes. ias.ac.in Such reactions demonstrate the role of the pyrazolone core as a foundational element for building polycyclic, bridgehead nitrogen-containing architectures. ias.ac.inmaynoothuniversity.ie
Development of Novel Synthetic Methodologies
The reactivity of this compound and its derivatives has spurred the development of new synthetic methods, focusing on catalytic systems for enhanced efficiency and strategies for achieving high levels of selectivity.
Exploration of Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity
The synthesis of complex molecules from pyrazolidinone precursors often relies on sophisticated catalytic systems to control reaction pathways and improve yields. Research has focused on both homogeneous and heterogeneous catalysts to achieve divergent and selective synthesis. nih.govrsc.org
A prime example is the catalyst-controlled divergent C–H functionalization of pyrazolidinones with 1,3-diynes or 3-alkynyl-3-hydroxyisoindolinones. rsc.orgacs.org By carefully selecting the rhodium catalyst and additives, the reaction of 4,4-dimethyl-1-phenylpyrazolidin-3-one can be directed to form one of three distinct nitrogen-containing heterocyclic skeletons, including pyrazolo[1,2-a]pyrazolones. rsc.orgnih.gov This highlights the power of the catalytic system in activating specific chemical bonds (N-N vs. C-H) to achieve product diversity from common starting materials. rsc.orgnih.govrsc.org
In the realm of heterogeneous catalysis, silica (B1680970) gel-bound Cu(II)–enaminone complexes have been developed for the regioselective [3+2] cycloaddition of azomethine imines with terminal ynones. nih.gov These immobilized catalysts show promising activity and offer the advantage of easier separation from the reaction mixture. Research in this area has also focused on improving catalyst reusability by designing more hydrolytically stable linkers and ligands. nih.gov The development of bimetallic or multifunctional catalysts is another area of exploration to enhance reaction efficiency and yield in the synthesis of pyrazolone-containing heterocycles. nih.gov
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| [Cp*RhCl2]2 or Cp*Rh(CH3CN)32 with additives | Divergent C-H/N-N bond activation/annulation | Controls reaction pathway to yield different heterocyclic products. | rsc.orgnih.gov |
| Silica gel-bound Cu(II)–enaminone complexes | [3+2] Cycloaddition | Heterogeneous catalyst for regioselective synthesis of pyrazolo[1,2-a]pyrazoles. | nih.gov |
| Rhodium(II) acetate (B1210297) | [3+3] Annulation | Catalyzes reaction of azomethine imines with enoldiazoacetates. | nih.gov |
| Brønsted acids (e.g., Silica sulfuric acid) | One-pot condensation | Efficient synthesis of new pyrazolone derivatives. | pnu.ac.ir |
Strategies for High Regioselective and Stereoselective Synthesis
Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. The use of this compound derivatives has been instrumental in developing such selective methodologies.
Regioselectivity is often controlled by the choice of catalyst or solvent. In the divergent synthesis of heterocycles from pyrazolidinones and alkynes, the catalytic system dictates which bonds are activated, leading to highly regioselective outcomes. rsc.orgnih.gov Similarly, in the catalyst-free synthesis of spiro pyrazolone-oxindole hybrids, the solvent system can be tuned to favor the formation of one regioisomer over another. thieme-connect.de The 1,3-dipolar cycloaddition reactions of azomethine imines derived from this compound with terminal alkynes also proceed with high regioselectivity, a feature exploited in the synthesis of pyrazolo[1,2-a]pyrazoles. nih.govnih.govnih.gov
Stereoselectivity is also a key consideration. The rhodium(II) acetate-catalyzed [3+3]-annulation of azomethine imines with enoldiazoacetates produces bicyclic pyrazolidinones with complete diastereocontrol. nih.gov The high diastereoselectivity is rationalized by the minimization of unfavorable steric interactions in the transition state during ring closure. nih.gov Furthermore, Pd-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives have been developed for the stereoselective synthesis of either trans- or cis-3,5-disubstituted pyrazolidines with high diastereoselectivity (up to >20:1). nih.gov These strategies, often employing organo- and metal-catalysts, leverage the versatile reactivity of the pyrazolin-5-one scaffold to access enantiopure pyrazole (B372694) and pyrazolone derivatives. rwth-aachen.dersc.org
Contribution to Combinatorial and Parallel Synthesis Approaches
This compound has emerged as a valuable scaffold in the realm of combinatorial and parallel synthesis, primarily owing to its rigid bicyclic structure and the presence of reactive sites that allow for diverse functionalization. Its utility is particularly evident in its application in multicomponent reactions (MCRs) and as a foundational unit for the generation of compound libraries.
One notable application involves the use of this compound in a one-pot, three-component synthesis to produce a library of 5-imino-2,3,5,8-tetrahydropyrazolo[1,2-a]pyridazin-1-one derivatives. This reaction proceeds by the addition of isocyanides to dimethyl acetylenedicarboxylate, which forms a zwitterionic intermediate that subsequently reacts with the 1,3-dipolar compound derived from this compound thieme-connect.com. The efficiency and high yields of this catalyst-free method make it well-suited for the rapid generation of a diverse set of molecules, a hallmark of combinatorial chemistry thieme-connect.comnih.govrroij.com.
Furthermore, the pyrazolidinone core can be readily converted into azomethine imines through condensation with various aldehydes. These intermediates are stable and can be engaged in subsequent cycloaddition reactions. A parallel solution-phase synthesis approach has been demonstrated for the creation of a library of (1Z)-1-arylmethylidene-4-benzoylamino-5-phenyl-3-pyrazolidinon-1-azomethine imines researchgate.net. This method allows for the systematic variation of the aromatic aldehyde component, leading to a collection of related but structurally distinct dipole products, which can then be used in further synthetic elaborations researchgate.net.
The versatility of the this compound scaffold in these high-throughput synthetic strategies is summarized in the table below, showcasing the types of libraries that can be generated.
| Starting Material | Reaction Type | Library Scaffold | Diversity Elements |
| This compound | Three-component reaction | 5-Imino-2,3,5,8-tetrahydropyrazolo[1,2-a]pyridazin-1-one | Isocyanides, Acetylenic esters |
| Pyrazolidinone derivative | Parallel condensation | (1Z)-1-Arylmethylidene-azomethine imines | Aromatic aldehydes |
These examples underscore the role of this compound as a key building block in methodologies designed for the efficient exploration of chemical space.
Foundation for Derivative Libraries in Chemical Biology and Material Science Research (Focus on chemical utility, not biological outcomes)
The stable and readily functionalizable core of this compound makes it an excellent foundation for the construction of derivative libraries with potential applications in chemical biology and material science. The focus of its utility in this context is the generation of structurally diverse molecules that can serve as tools for probing biological systems or as components of novel materials.
In the area of chemical biology, the pyrazolidinone scaffold has been employed to create libraries of complex heterocyclic compounds through cycloaddition reactions. For instance, azomethine imines derived from this compound undergo [3+2] cycloaddition reactions with alkynes to furnish N,N-bicyclic pyrazolidinone derivatives researchgate.net. This strategy provides access to a wide array of fused heterocyclic systems with varied substitution patterns, which are of interest for screening in drug discovery and chemical biology research researchgate.netresearchgate.net. The ability to systematically modify the substituents on both the azomethine imine and the alkyne coupling partner allows for the creation of extensive and diverse libraries.
The chemical utility of this compound extends to its use as a chiral auxiliary or template in asymmetric synthesis, enabling the construction of enantiomerically enriched libraries. For example, N-acryloyl derivatives of 1-benzyl-5,5-dimethylpyrazolidin-3-one have been utilized in enantioselective Diels-Alder reactions researchgate.netresearchgate.net. These reactions, often catalyzed by metal-bisoxazoline complexes, yield chiral isoquinuclidines with high enantioselectivity researchgate.netresearchgate.net. The pyrazolidinone moiety serves as a temporary chiral controller that can be subsequently removed, providing access to libraries of optically active molecules.
The types of derivative libraries based on the this compound scaffold and their potential areas of application are highlighted in the table below.
| Scaffold | Synthetic Strategy | Derivative Library | Potential Application Area |
| This compound | [3+2] Cycloaddition | N,N-Bicyclic pyrazolidinones | Chemical Biology |
| N-Acryloyl-5,5-dimethylpyrazolidin-3-one | Enantioselective Diels-Alder | Chiral Isoquinuclidines | Chemical Biology |
| This compound | Ring Contraction | N-Acylamino-4,4-dimethylazetidin-2-ones | Synthetic Methodology |
| This compound | Condensation and Cycloaddition | Spiro[pyrazolidin-3,3'-oxindoles] | Chemical Biology |
The synthesis of spiro[pyrazolidin-3,3'-oxindoles] further illustrates the versatility of this scaffold in generating complex molecular architectures for chemical biology libraries chim.it. The ability to construct such diverse and stereochemically complex molecules underscores the foundational role of this compound in the development of compound libraries for a range of scientific disciplines.
Future Directions and Advanced Research Perspectives on 5,5 Dimethylpyrazolidin 3 One
Exploration of Novel Reaction Pathways and Reactivity Patterns
Future investigations into 5,5-dimethylpyrazolidin-3-one will likely focus on uncovering new reaction pathways and further delineating its reactivity. The pyrazolidinone ring possesses two distinct nitrogen atoms, N(1) and N(2), whose nucleophilicity and basicity differ, providing avenues for selective functionalization.
Research on related pyrazolidin-3-one (B1205042) structures has shown that the N(1) nitrogen is typically more basic and nucleophilic, making it the primary site for reactions with many electrophiles. researchgate.net However, the reactivity can be modulated by reaction conditions and the nature of the substituents. Future studies could explore cascade reactions, such as Michael addition followed by intramolecular transamidation, to construct complex polycyclic systems incorporating the this compound scaffold. researchgate.net
Another promising area is the use of cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles like pyrazoles and could be adapted for novel transformations of the pyrazolidinone core. bohrium.comrsc.org Exploring reactions like the Vilsmeier-Haack formylation or reactions with azides, which have been successful with related pyrazolones, could yield novel functionalized derivatives with unique properties. researchgate.net
| Reaction Type | Potential Reagents | Expected Outcome |
| Cascade Reaction | α,β-unsaturated carbonyls, hydrazines | Formation of bicyclic or polycyclic pyrazolidinone derivatives researchgate.net |
| Selective N-Alkylation | Alkyl halides, base | Functionalization at the more nucleophilic N(1) position researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile imines, alkynes | Construction of fused heterocyclic systems rsc.org |
| Formylation | Vilsmeier-Haack reagent (DMF/POCl3) | Introduction of a formyl group for further derivatization researchgate.net |
Application in Advanced Materials Chemistry and Supramolecular Structures
The hydrogen bonding capabilities of the N-H groups and the carbonyl group in this compound make it an excellent building block for supramolecular chemistry and the design of advanced materials. The ability to form predictable, non-covalent interactions is crucial for creating ordered, functional materials.
Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into higher-order structures like layers, chains, or three-dimensional networks. researchgate.net By introducing specific functional groups, such as aromatic rings, it may be possible to induce π-π stacking interactions, further directing the assembly process. mdpi.com These organized structures are fundamental to developing materials with tailored electronic, optical, or host-guest properties.
The pyrazolidinone core could also be incorporated into larger polymeric structures. For instance, linking pyrazolidinone units through hydrogen bonds or covalent linkages could lead to novel polymers with unique thermal and mechanical properties. The principles of supramolecular assembly, such as using hydrogen bonds between cations and anions to build 3D crystal structures, can serve as a blueprint for designing materials based on the this compound framework. researchgate.netmdpi.com
| Supramolecular Interaction | Functional Group | Potential Application |
| Hydrogen Bonding | N-H, C=O groups | Crystal engineering, liquid crystals researchgate.net |
| π-π Stacking | Appended aromatic rings | Organic electronics, sensors mdpi.com |
| Host-Guest Chemistry | Macrocyclic derivatives | Molecular recognition, encapsulation |
| Polymer Formation | Bifunctional derivatives | Advanced polymers with defined architectures mdpi.com |
Integration into Flow Chemistry and Sustainable Synthetic Processes
The synthesis of heterocyclic compounds is increasingly moving towards more sustainable and efficient methods, with flow chemistry emerging as a key enabling technology. uc.pt The integration of this compound synthesis into continuous-flow processes represents a significant area for future development. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and simplified scale-up. nih.gov
Complementing flow chemistry, other green chemistry techniques like microwave-assisted synthesis could be explored to accelerate reaction times and reduce energy consumption. nih.govmdpi.com The development of catalytic, one-pot reactions under flow or microwave conditions would further enhance the sustainability profile of pyrazolidinone synthesis, aligning with the principles of modern, environmentally conscious chemical manufacturing. nih.gov
| Sustainable Technology | Key Advantage | Application to this compound |
| Flow Chemistry | Enhanced process control, safety, scalability | Multi-step, continuous synthesis and derivatization nih.govrsc.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Efficient one-pot synthesis of derivatives mdpi.com |
| Catalytic Processes | Reduced waste, high atom economy | Development of catalytic cyclization and functionalization reactions |
Q & A
Basic: What synthetic strategies optimize the preparation of 5,5-Dimethylpyrazolidin-3-one and its derivatives?
Methodological Answer:
The compound is synthesized via cyclization of hydrazides, achieving 75% yield under vacuum distillation (bp 100°C at 0.5 mm Hg) . For derivatives like 2-acyl isomers, protection of the amine nitrogen is critical. For example, using a 2,2,2-trichloroethoxycarbonyl (Troc) group enables selective acylation at the 2-position, avoiding side reactions observed with unprotected systems . Key steps include:
- Reagent Protection : Use Troc to block the amine before electrophilic substitution.
- Photolysis : Irradiation in methanol for 20 hr yields intermediates like 1-amino-4,4-dimethylazetidin-2-one (15% yield) .
- Purification : Column chromatography and VPC (vapor-phase chromatography) isolate products, with mass spectrometry for validation .
Basic: How can researchers resolve contradictions in spectroscopic data for substituted pyrazolidinones?
Methodological Answer:
Contradictions arise from ring puckering and substituent effects. For example:
- Mass Spectrometry : Benzyl derivatives (e.g., compound 12 ) show fragmentation patterns at m/e 204 (M⁺) and 91 (base peak for benzyl cleavage) . Compare with independently synthesized standards to confirm assignments.
- NMR Analysis : 5,5-Dimethyl groups produce distinct singlets (δ 1.38 ppm for 6H), while NH₂ protons appear as broad signals (δ 4.30 ppm) . Use deuterated solvents (e.g., CDCl₃) to avoid exchange broadening.
- IR Spectroscopy : Carbonyl stretches at ~1755 cm⁻¹ confirm lactam formation .
Advanced: What mechanisms explain the photochemical rearrangement of 2-acyl-5,5-dimethylpyrazolidin-3-ones to β-lactams?
Methodological Answer:
Photolysis induces a Norrish Type I cleavage, generating diradical intermediates that recombine to form β-lactams (e.g., 9a-e ) . Key factors:
- Substituent Effects : Electron-withdrawing acyl groups (e.g., acetyl, benzoyl) stabilize diradicals, improving β-lactam yields (30–99%) .
- Reaction Conditions : Use methanol as a solvent to trap intermediates and prevent side reactions. Monitor progress via UV absorption at 202 nm (ε = 3750) .
- Validation : Acylate photoproducts (e.g., 20 ) with acetyl chloride under basic conditions to confirm β-lactam structure .
Advanced: How can computational modeling address discrepancies in ring puckering dynamics?
Methodological Answer:
The Cremer-Pople puckering parameters quantify nonplanar conformations . For this compound:
- Amplitude (q) : Calculate using Cartesian coordinates from crystallography or DFT-optimized structures.
- Phase Angle (φ) : Determine pseudorotation pathways to explain NMR line broadening in derivatives like 13 .
- Validation : Compare computational results with experimental torsion angles from X-ray data.
Basic: What are reliable protocols for characterizing photodegradation byproducts?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (202–220 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers (e.g., 12 vs. 13 ) via exact mass matching .
- Stability Tests : Store compounds at –20°C in amber vials to prevent photodegradation during analysis .
Advanced: How do steric effects influence regioselectivity in acylation reactions?
Methodological Answer:
The 5,5-dimethyl group creates steric hindrance at the 1-position, directing acylation to the 2-position. For example:
- Protected Systems : Troc-blocked 2 reacts with electrophiles (e.g., acyl chlorides) exclusively at the 2-position, yielding 2-acyl derivatives in >70% yield .
- Unprotected Systems : Without protection, competing reactions (e.g., N-acylation) dominate, forming complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
